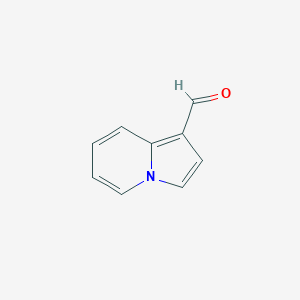

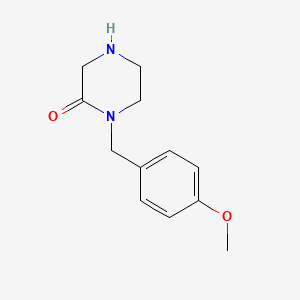

Indolizine-1-carbaldehyde

Vue d'ensemble

Description

Indolizine is a nitrogen-containing heterocycle . It has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . An efficient strategy for the synthesis of indolizine-1-carboxylates through the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate has been described .Molecular Structure Analysis

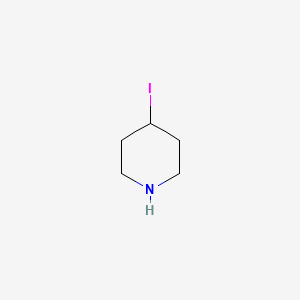

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring .Chemical Reactions Analysis

The synthesis of indolizines is based on classical methodologies such as Scholtz or Chichibabin reactions . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .Applications De Recherche Scientifique

Synthesis of Bioactive Heterocycles

Indolizine derivatives are pivotal in the synthesis of bioactive heterocycles. These compounds are structurally and chemically isomeric with indoles and possess significant biological and optical properties . They serve as fundamental units in many biologically active compounds produced by nature, playing a crucial role in medicinal chemistry.

Green Chemistry Methods

The development of new green chemistry methods for the synthesis of indolizine derivatives is an active area of research. These methods aim to reduce the environmental impact of chemical synthesis and improve the efficiency of producing indolizine compounds .

Pharmaceutical Applications

Indolizine-1-carbaldehyde derivatives have shown potential in various pharmaceutical applications. They mimic the structure of peptides, bind reversibly to enzymes, and exhibit significant physiological and pharmacological activities. This includes promoting beneficial estrogen metabolism in humans, anticarcinogenic properties, inhibiting human prostate cancer cells, and free radical scavenging activities .

Anticancer Drug Discovery

A major focus of indolizine derivative research is in anticancer drug discovery. These compounds have been screened for their efficacy against various cancer types due to their ability to interfere with cancer cell proliferation and survival .

Antimicrobial and Anti-inflammatory Properties

Indolizine derivatives are also researched for their antimicrobial and anti-inflammatory properties. This makes them valuable in the development of new treatments for infections and inflammatory conditions .

Material Science Applications

In material science, indolizine derivatives are investigated for their suitability as dyes in dye-sensitized solar cells (DSSC) and organic light-emitting devices (OLEDs). Their photophysical properties make them attractive for these applications, contributing to the advancement of renewable energy technologies and display technologies .

Mécanisme D'action

Target of Action

Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.

Mode of Action

Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.

Biochemical Pathways

Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.

Result of Action

Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.

Orientations Futures

Propriétés

IUPAC Name |

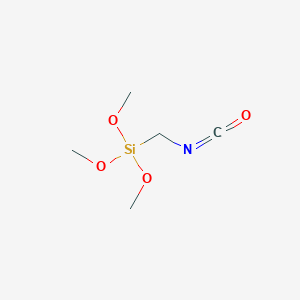

indolizine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOORKGMSHWFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618586 | |

| Record name | Indolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolizine-1-carbaldehyde | |

CAS RN |

56671-64-8 | |

| Record name | Indolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)